1-Tetradecylpyridin-1-ium nitrate
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Overview
Description
1-Tetradecylpyridin-1-ium nitrate is a quaternary ammonium compound with the molecular formula C19H34N+ . It is known for its surfactant properties and is used in various applications, including as an antimicrobial agent and in the formulation of personal care products .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Tetradecylpyridin-1-ium nitrate can be synthesized through the quaternization of pyridine with 1-bromotetradecane, followed by anion exchange with nitrate. The reaction typically involves heating pyridine with 1-bromotetradecane in an organic solvent such as acetonitrile or ethanol. The resulting 1-tetradecylpyridinium bromide is then treated with a nitrate salt, such as sodium nitrate, to exchange the bromide ion with a nitrate ion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified through crystallization or distillation to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
1-Tetradecylpyridin-1-ium nitrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyridine N-oxide derivatives.
Reduction: Reduction reactions can convert it back to pyridine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the nitrate ion can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, cyanides, or thiolates can be used under mild conditions.
Major Products Formed
Oxidation: Pyridine N-oxide derivatives.
Reduction: Pyridine derivatives.
Substitution: Various substituted pyridinium salts depending on the nucleophile used.
Scientific Research Applications
1-Tetradecylpyridin-1-ium nitrate has a wide range of scientific research applications:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Acts as an antimicrobial agent against various bacteria and fungi.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Used in the formulation of personal care products, such as shampoos and conditioners, due to its ability to reduce surface tension and enhance the spreadability of formulations
Mechanism of Action
The mechanism of action of 1-tetradecylpyridin-1-ium nitrate involves its interaction with cell membranes. The compound disrupts the lipid bilayer of microbial cell membranes, leading to cell lysis and death. This is primarily due to its surfactant properties, which allow it to insert into the lipid bilayer and disrupt membrane integrity .
Comparison with Similar Compounds
Similar Compounds
1-Tetradecylpyridinium chloride: Similar structure but with a chloride ion instead of nitrate.
Cetylpyridinium chloride: Contains a longer alkyl chain (hexadecyl) and is commonly used in mouthwashes and antiseptics.
Benzalkonium chloride: A mixture of alkylbenzyldimethylammonium chlorides with varying alkyl chain lengths, used as a disinfectant and preservative
Uniqueness
1-Tetradecylpyridin-1-ium nitrate is unique due to its specific nitrate anion, which can influence its solubility and reactivity compared to other similar compounds. Its surfactant properties and antimicrobial activity make it particularly useful in various applications, including personal care products and antimicrobial formulations .
Properties
CAS No. |
24152-80-5 |
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Molecular Formula |
C19H34N2O3 |
Molecular Weight |
338.5 g/mol |
IUPAC Name |
1-tetradecylpyridin-1-ium;nitrate |
InChI |
InChI=1S/C19H34N.NO3/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-20-18-15-13-16-19-20;2-1(3)4/h13,15-16,18-19H,2-12,14,17H2,1H3;/q+1;-1 |
InChI Key |
LOQJALSIPNPWIU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC[N+]1=CC=CC=C1.[N+](=O)([O-])[O-] |
Origin of Product |
United States |
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